molecular formula C9H9ClO2 B2785098 rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one CAS No. 2490314-10-6

rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one

Cat. No.: B2785098
CAS No.: 2490314-10-6
M. Wt: 184.62
InChI Key: MREVPCXLIWJCGJ-RNFRBKRXSA-N
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Description

rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one is an organic compound with a unique structure that includes a furan ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one typically involves the reaction of furan derivatives with cyclopropyl intermediates. One common method involves the chlorination of a furan-cyclopropyl precursor under controlled conditions to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the furan ring and cyclopropyl group contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a different substitution pattern.

    1-(2-Furanyl)ethanone: Contains a furan ring but lacks the cyclopropyl group.

Uniqueness

rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one is unique due to the combination of the furan ring and cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVPCXLIWJCGJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)CCl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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